molecular formula C14H18BrNO3 B2465063 2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)-5-methoxybenzamide CAS No. 1396815-89-6

2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)-5-methoxybenzamide

Cat. No.: B2465063
CAS No.: 1396815-89-6
M. Wt: 328.206
InChI Key: OWAUNWNBWRBKGQ-UHFFFAOYSA-N
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Description

2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)-5-methoxybenzamide is a chemical compound with diverse applications in scientific research. This compound is known for its unique structure, which includes a bromine atom, a cyclopropyl group, a hydroxypropyl group, and a methoxybenzamide moiety. It is utilized in various fields such as chemistry, biology, medicine, and industry due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)-5-methoxybenzamide typically involves multiple steps. One common method includes the bromination of a precursor benzamide compound, followed by the introduction of the cyclopropyl and hydroxypropyl groups. The methoxy group is then added to the benzamide ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced purification techniques ensures the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)-5-methoxybenzamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include ketones, amines, and thiols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)-5-methoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on various biological pathways and mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)-5-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)-5-methoxybenzamide include:

  • 2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide
  • 2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)-4-methoxybenzamide
  • 2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)-6-methoxybenzamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the benzamide ring, which can lead to distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3/c1-19-10-4-5-12(15)11(8-10)14(18)16-7-6-13(17)9-2-3-9/h4-5,8-9,13,17H,2-3,6-7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAUNWNBWRBKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCCC(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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